molecular formula C18H18N4O B11460260 6-Benzyl-3-[(2-ethylphenyl)amino]-1,2,4-triazin-5-ol

6-Benzyl-3-[(2-ethylphenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B11460260
M. Wt: 306.4 g/mol
InChI Key: UTZBQXNPPBZYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-BENZYL-3-[(2-ETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its unique structure, which includes a benzyl group, an ethylphenylamino group, and a dihydrotriazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BENZYL-3-[(2-ETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves a multi-step process. One common method starts with the preparation of the triazine core, followed by the introduction of the benzyl and ethylphenylamino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6-BENZYL-3-[(2-ETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

6-BENZYL-3-[(2-ETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-BENZYL-3-[(2-ETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure allows it to fit into binding sites on these targets, thereby modulating their activity through various pathways.

Comparison with Similar Compounds

Similar Compounds

    6-BENZYLAMINOPURINE: A cytokinin that promotes cell division in plants.

    3-ETHYL-5-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-6-ONE: A triazine derivative with similar structural features.

Uniqueness

6-BENZYL-3-[(2-ETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

6-benzyl-3-(2-ethylanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C18H18N4O/c1-2-14-10-6-7-11-15(14)19-18-20-17(23)16(21-22-18)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H2,19,20,22,23)

InChI Key

UTZBQXNPPBZYCK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=NN=C(C(=O)N2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.